molecular formula C10H8BrNO2 B13907216 Methyl 7-bromo-1H-indole-4-carboxylate

Methyl 7-bromo-1H-indole-4-carboxylate

Cat. No.: B13907216
M. Wt: 254.08 g/mol
InChI Key: QNPVEWSUVHMIGP-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1H-indole-4-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromine atom at the 7th position and a carboxylate group at the 4th position on the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1H-indole-4-carboxylate typically involves the bromination of an indole precursor followed by esterification. One common method includes the reaction of 7-bromo-4-(bromomethyl)-2-methylindole with sodium methoxide (NaOMe) to yield 7-bromo-4-(methoxymethyl)-2-methylindole. This intermediate is then reduced with tributyltin hydride to afford the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1H-indole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the functional groups on the indole ring.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium methoxide (NaOMe) and tributyltin hydride.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or tributyltin hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted indoles, while oxidation and reduction reactions can produce different functionalized derivatives.

Scientific Research Applications

Methyl 7-bromo-1H-indole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1H-indole-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison: Methyl 7-bromo-1H-indole-4-carboxylate is unique due to the specific positioning of the bromine atom and carboxylate group on the indole ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. The presence of the bromine atom at the 7th position, in particular, can significantly impact its interactions with molecular targets and its overall pharmacological profile.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 7-bromo-1H-indole-4-carboxylate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)7-2-3-8(11)9-6(7)4-5-12-9/h2-5,12H,1H3

InChI Key

QNPVEWSUVHMIGP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CNC2=C(C=C1)Br

Origin of Product

United States

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